molecular formula C10H21NO2 B555951 (R)-tert-Butyl 2-amino-4-methylpentanoate CAS No. 67617-35-0

(R)-tert-Butyl 2-amino-4-methylpentanoate

Cat. No. B555951
CAS RN: 67617-35-0
M. Wt: 187.28 g/mol
InChI Key: HBEJJYHFTZDAHZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-Butyl 2-amino-4-methylpentanoate” is a chemical compound with the CAS Number: 67617-35-0. It has a molecular weight of 187.28 . The IUPAC name for this compound is tert-butyl (2R)-2-amino-4-methylpentanoate .


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl 2-amino-4-methylpentanoate” can be represented by the linear formula C10H21NO2 . The InChI code for this compound is 1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1 .


Physical And Chemical Properties Analysis

“®-tert-Butyl 2-amino-4-methylpentanoate” has a molecular weight of 187.28 .

Scientific Research Applications

  • Synthesis of Natural Products and Derivatives:

    • The compound has been used in the synthesis of various natural products, such as epothilones, showcasing its utility in constructing complex molecular structures (Hamad & Schinzer, 2000).
  • Precursor in Synthesis of Amino Acid Derivatives:

    • It serves as a precursor in the synthesis of trans-4-methylproline, a compound of interest due to its potential applications in medicinal chemistry (Nevalainen & Koskinen, 2001).
    • The compound has been involved in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, a process highlighting its role in the synthesis of complex sugars and amino acids (Csatayová et al., 2011).
  • Chemoselective Processes and Enantioselective Synthesis:

    • It's been applied in chemoselective processes, notably in the N-acylation and subsequent hydrolysis of related compounds, demonstrating its versatility in selective synthetic transformations (Mäenpää et al., 2016).
  • MRI Contrast Agent Development:

    • The compound plays a crucial role in the synthesis of MRI contrast agents, such as (R)-tert-Bu4-DOTAGA, emphasizing its importance in medical imaging applications (Levy et al., 2009).
  • NMR Studies and Protein Research:

    • It's been utilized in NMR studies, specifically in the synthesis of compounds like O-tert-Butyltyrosine for high-molecular-weight systems and measurements of ligand binding affinities, underlining its utility in advanced analytical techniques (Chen et al., 2015).

Safety And Hazards

The safety data sheet for “®-tert-Butyl 2-amino-4-methylpentanoate” can be found online . It’s important to handle this compound with care and use it only for research and development under the supervision of a technically qualified individual .

properties

IUPAC Name

tert-butyl (2R)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEJJYHFTZDAHZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427400
Record name (R)-tert-Butyl 2-amino-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-amino-4-methylpentanoate

CAS RN

67617-35-0
Record name (R)-tert-Butyl 2-amino-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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